molecular formula C5H3BrN2O B11801771 4-Bromopyrimidine-2-carbaldehyde

4-Bromopyrimidine-2-carbaldehyde

Cat. No.: B11801771
M. Wt: 186.99 g/mol
InChI Key: QFFFJDCYFKUZEH-UHFFFAOYSA-N
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Description

Introduction to 4-Bromopyrimidine-2-carbaldehyde

Chemical Identity and Nomenclature

IUPAC Name and Systematic Terminology

The systematic name for this compound, as per International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound . This nomenclature reflects the substitution pattern on the pyrimidine ring:

  • The parent structure is pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1- and 3-positions.
  • The prefix 4-bromo- denotes a bromine substituent at the 4-position.
  • The suffix -carbaldehyde specifies an aldehyde group (-CHO) at the 2-position.

The numbering of the pyrimidine ring follows IUPAC rules, prioritizing the nitrogen atoms to achieve the lowest possible locants for substituents.

Common Synonyms and Registry Numbers

This compound is interchangeably referred to as 2-Pyrimidinecarboxaldehyde, 4-bromo- in older literature and chemical databases. Its Chemical Abstracts Service (CAS) registry number, 1378667-59-4 , is a unique identifier used in regulatory and commercial contexts. Additional identifiers include:

  • MDL Number : MFCD17168863
  • Molecular Formula : C₅H₃BrN₂O
  • Molecular Weight : 186.99 g/mol

A summary of key identifiers is provided in Table 1.

Table 1: Key Identifiers for this compound

Property Value
CAS Registry Number 1378667-59-4
IUPAC Name This compound
Molecular Formula C₅H₃BrN₂O
Molecular Weight 186.99 g/mol
SMILES O=CC₁=NC(Br)=CC=N₁

Structural Characteristics

Molecular Geometry and Functional Group Arrangement

The molecular structure of this compound (Figure 1) consists of a pyrimidine ring with two nitrogen atoms at the 1- and 3-positions. Critical structural features include:

  • Bromine Substituent : Located at the 4-position, this electronegative atom induces electron-withdrawing effects, polarizing the ring and directing reactivity toward electrophilic substitution at specific positions.
  • Aldehyde Functional Group : Positioned at the 2-position, the -CHO group contributes to the compound’s planar geometry due to conjugation with the aromatic π-system.

The bond lengths and angles within the pyrimidine ring are consistent with aromatic systems, with C-N bond lengths averaging 1.33 Å and C-C bonds measuring approximately 1.39 Å. The aldehyde group adopts a trigonal planar geometry, with a C=O bond length of ~1.21 Å.

Tautomeric and Resonance Forms

This compound exhibits resonance stabilization due to delocalization of π-electrons across the pyrimidine ring and the aldehyde group. Key resonance structures include:

  • Aromatic Ring Resonance : Electron density shifts between nitrogen atoms and adjacent carbon atoms, stabilizing the ring.
  • Aldehyde Conjugation : The aldehyde’s carbonyl group participates in resonance with the ring, forming partial double bonds between the carbonyl carbon and adjacent ring carbon (Figure 2).

While tautomerism is less common in aldehydes compared to ketones, the presence of nitrogen atoms in the pyrimidine ring could theoretically facilitate keto-enol tautomerism under specific conditions. However, the aldehyde form predominates under standard conditions due to the stability conferred by aromaticity.

Figure 1: Molecular Structure of this compound
(Insert 2D structure here, generated from SMILES: O=CC₁=NC(Br)=CC=N₁)

Figure 2: Resonance Structures
(Illustrate resonance between aldehyde and pyrimidine ring)

Properties

IUPAC Name

4-bromopyrimidine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O/c6-4-1-2-7-5(3-9)8-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFFJDCYFKUZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromopyrimidine-2-carbaldehyde can be synthesized through various methods. One common approach involves the bromination of pyrimidine-2-carbaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction typically proceeds at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 4-Bromopyrimidine-2-carbaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed:

    Nucleophilic Substitution: 4-Substituted pyrimidine-2-carbaldehyde derivatives.

    Oxidation: 4-Bromopyrimidine-2-carboxylic acid.

    Reduction: 4-Bromopyrimidine-2-methanol.

Scientific Research Applications

Organic Synthesis

4-Bromopyrimidine-2-carbaldehyde serves as a crucial building block in synthesizing complex organic molecules. Its reactivity allows for the formation of various heterocycles and natural product analogs. It is particularly valuable in creating compounds for pharmaceutical applications.

Medicinal Chemistry

The compound is instrumental in developing pharmaceutical agents, including:

  • Antiviral Drugs : Its structure allows it to act as a precursor for antiviral compounds.
  • Anticancer Agents : Studies have shown its potential in inhibiting cancer cell proliferation through mechanisms that may involve enzyme inhibition.
  • Anti-inflammatory Drugs : Research indicates that derivatives of this compound can modulate inflammatory pathways, presenting opportunities for therapeutic development.

Biological Applications

In biological research, this compound has been utilized to design biologically active molecules. It acts as a probe in biochemical studies, aiding in understanding enzyme interactions and microbial pathways. Its antibacterial and antifungal properties have been explored, showing promise for therapeutic use against specific pathogens.

Industrial Applications

This compound finds applications in:

  • Agrochemicals : Employed in synthesizing pesticides and herbicides due to its biological activity.
  • Dyes and Materials Science : Utilized in developing dyes and advanced materials due to its chemical stability and reactivity.

Case Study 1: Anticancer Mechanism

A study investigated the efficacy of this compound derivatives against various carcinoma cell lines. The results indicated significant cytotoxic effects, suggesting that modifications to the compound could enhance its therapeutic potential against cancer .

Case Study 2: Antimicrobial Efficacy

Research evaluated the antimicrobial properties of related bromopyridine compounds against Staphylococcus aureus and Escherichia coli. The findings demonstrated that structural modifications influenced antimicrobial potency, highlighting the importance of chemical structure in biological activity .

Mechanism of Action

The mechanism of action of 4-Bromopyrimidine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to irreversible inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison of 4-Bromopyrimidine-2-carbaldehyde with five analogs is provided below, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound C₅H₃BrN₂O Br (C4), CHO (C2) 201.00 (calculated) Electrophilic coupling, aldehyde reactivity
2-Amino-5-bromopyrimidine-4-carbaldehyde C₅H₄BrN₃O Br (C5), CHO (C4), NH₂ (C2) 202.01 Enhanced solubility; drug intermediates
5-Bromo-2-chloropyrimidin-4-amine C₄H₄BrClN₃ Br (C5), Cl (C2), NH₂ (C4) 225.36 High melting point (460–461 K); supramolecular networks via H-bonding
2-(Methylthio)pyrimidine-4-carbaldehyde C₆H₆N₂OS SCH₃ (C2), CHO (C4) 154.19 Thioether stability; agrochemical precursors
4-Chloro-5-fluoropyrimidin-2-amine C₄H₃ClFN₃ Cl (C4), F (C5), NH₂ (C2) 147.54 Dual halogen effects; antiviral agents

Key Observations:

Substituent Position and Reactivity: Bromine at C4 (target compound) vs. C5 (2-Amino-5-bromo analog) alters electrophilicity. Bromine at C4 may direct cross-coupling reactions to the adjacent C5 position. Aldehyde at C2 (target) vs. C4 (2-(Methylthio) analog) shifts conjugation effects, influencing electron density and nucleophilic attack sites .

Functional Group Effects: Amino groups (e.g., 2-Amino-5-bromo analog) improve solubility and hydrogen-bonding capacity, critical for drug bioavailability . Methylthio groups (e.g., 2-(Methylthio) analog) enhance metabolic stability in agrochemicals .

Halogen Synergy :

  • Dual halogens (e.g., 4-Chloro-5-fluoro analog) increase steric and electronic complexity, often enhancing binding to biological targets .

Thermal Stability :

  • Brominated pyrimidines (e.g., 5-Bromo-2-chloro analog) exhibit high melting points (>460 K), attributed to strong intermolecular forces and planar crystal packing .

Biological Activity

4-Bromopyrimidine-2-carbaldehyde, a compound with the molecular formula C6H4BrN, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : 4-bromo-2-pyridinecarbaldehyde
  • Molecular Weight : 186.01 g/mol
  • CAS Number : 131747-63-2
  • Purity : Typically ≥95% .

This compound exhibits several biological activities primarily through its interaction with various biological targets:

  • Anticancer Activity : Research indicates that compounds structurally related to 4-bromopyrimidine derivatives can inhibit cancer cell proliferation. A study demonstrated that derivatives showed cytotoxic effects against multiple cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the inhibition of specific proteases linked to cancer metastasis .
  • GPCR Modulation : The compound has been shown to modulate G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes and are implicated in diseases such as cancer and diabetes. It has been noted that certain derivatives exhibit agonistic or antagonistic properties towards specific GPCRs, influencing cellular signaling pathways .
  • Enzyme Inhibition : this compound has been evaluated for its ability to inhibit enzymes such as serine proteases. Studies have reported IC50 values in the low micromolar range, indicating significant inhibitory potential against targets like kallikrein 7 (KLK7) and chymotrypsin .

Biological Activity Evaluation

The biological activity of this compound can be summarized in the following table:

Activity Type Target/Effect IC50 Value (μM)
AnticancerMDA-MB-231 (breast cancer)16.7
GPCR ModulationCCR10 (antagonist)0.44
Enzyme InhibitionKLK7 (serine protease)8.98
Chymotrypsin (serine protease)22.1

Case Studies

  • Anticancer Screening : A study focused on evaluating the anticancer potential of various brominated pyrimidines, including this compound, against MDA-MB-231 cells. The compound exhibited moderate cytotoxicity, suggesting potential as a lead compound for further development in cancer therapy .
  • Protease Inhibition : Another research effort assessed the inhibitory effects of 4-bromopyrimidine derivatives on a panel of proteases relevant to cancer progression. The findings highlighted significant inhibition of KLK7, supporting its role as a promising candidate for targeted cancer therapies .
  • GPCR Interaction Studies : Further investigations into the GPCR modulation revealed that certain derivatives could effectively alter receptor activity, which is critical for developing drugs targeting metabolic disorders and cancers associated with GPCR dysregulation .

Q & A

Q. How can qualitative research methods enhance understanding of this compound’s applications?

  • Answer :
  • Case Studies : Analyze failed syntheses to identify critical reaction parameters.
  • Grounded Theory : Develop hypotheses from iterative experimental observations .

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